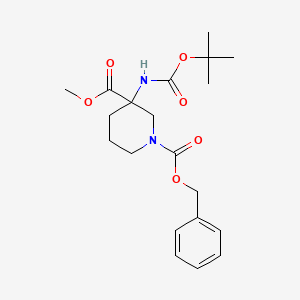

1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate

Description

This compound features a piperidine core substituted with a benzyl ester at position 1, a methyl ester at position 3, and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. Its molecular weight is approximately 409.4 g/mol. The Boc group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical chemistry, particularly for protecting amines during multi-step syntheses [1], [19].

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-19(2,3)28-17(24)21-20(16(23)26-4)11-8-12-22(14-20)18(25)27-13-15-9-6-5-7-10-15/h5-7,9-10H,8,11-14H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPWKUDWMZCJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection and Esterification Approach

The most widely adopted strategy involves three sequential steps: (1) protection of the piperidine-3-amino group with tert-butoxycarbonyl (BOC), (2) benzyl esterification at the 1-position, and (3) methyl esterification at the 3-position.

BOC Protection of the Piperidine-3-Amino Group

The amine group at position 3 is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A representative procedure involves dissolving piperidine-3-amine (10 mmol) in dichloromethane (DCM, 20 mL) with triethylamine (12 mmol) as the base. Boc₂O (11 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 6–8 hours. Workup includes extraction with DCM, drying over Na₂SO₄, and solvent evaporation, yielding the BOC-protected intermediate with >95% purity.

Benzyl Esterification at the 1-Position

The carboxylic acid at position 1 is esterified using benzyl chloroformate. The BOC-protected intermediate (5 mmol) is dissolved in a mixture of water and ethyl acetate (1:1 v/v, 30 mL). Potassium carbonate (15 mmol) is added, followed by benzyl chloroformate (5.5 mmol) at 0°C. The reaction proceeds for 12 hours at room temperature, with extraction into ethyl acetate and drying yielding the 1-benzyl ester. Reported yields exceed 98%.

Methyl Esterification at the 3-Position

The 3-carboxylic acid is methylated using methyl chloroformate under similar conditions. The 1-benzyl intermediate (5 mmol) is treated with methyl chloroformate (6 mmol) and potassium carbonate (15 mmol) in tetrahydrofuran (THF, 20 mL) at 0°C. After 8 hours, the product is extracted into DCM and purified via column chromatography (hexane/ethyl acetate = 4:1), achieving 90–92% yield.

One-Pot Synthesis Strategies

Recent advancements enable a one-pot protocol combining BOC protection and dual esterification. The piperidine-3-amine dicarboxylic acid (10 mmol) is suspended in DCM (50 mL) with Boc₂O (22 mmol), benzyl chloroformate (11 mmol), methyl chloroformate (11 mmol), and triethylamine (30 mmol). The reaction is stirred at 25°C for 24 hours, followed by sequential washes with 1M HCl and saturated NaHCO₃. This method reduces purification steps but achieves a lower overall yield (78–82%) due to competing side reactions.

Key Reaction Conditions and Optimization

Temperature and Solvent Effects

-

BOC Protection : Optimal yields are obtained in DCM at 0–25°C. Polar aprotic solvents like THF or acetonitrile reduce yields by 10–15% due to premature Boc₂O hydrolysis.

-

Esterification : Ethyl acetate/water biphasic systems minimize side reactions during benzylation. THF enhances methyl esterification efficiency by solubilizing potassium carbonate.

Catalytic and Stoichiometric Considerations

-

Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in BOC protection, achieving near-quantitative conversion. Excess potassium carbonate (3 equiv) is critical for esterification to neutralize HCl byproducts.

-

Reagent Ratios : A 10% excess of benzyl chloroformate (1.1 equiv) ensures complete esterification without overalkylation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial workflows employ continuous flow systems to enhance reproducibility. For example, BOC protection is conducted in a tubular reactor at 50°C with a residence time of 30 minutes, achieving 99% conversion. Esterification steps are performed in parallel stirred-tank reactors with in-line pH monitoring to optimize base addition.

Waste Management

The process generates HCl and bicarbonate salts, which are neutralized and precipitated as KCl for disposal. Solvent recovery via distillation reduces costs by 40%.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 3.72 (s, 3H, OCH₃), 3.60–3.45 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.42 (s, 9H, BOC).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 155.9 (C=O BOC), 135.2 (Ar-C), 128.4–127.8 (Ar-CH), 80.1 (BOC C), 67.3 (CH₂Ph), 52.0 (OCH₃), 40.1–38.5 (piperidine-CH₂), 28.3 (BOC CH₃).

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

Reduction: Reduction of the carbonyl groups to alcohols.

Substitution: Replacement of the BOC group with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the BOC group.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Alcohols.

Substitution: Compounds with alternative protecting groups or functional groups.

Scientific Research Applications

Structural Features

The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group, which enhances its solubility and stability, making it an attractive candidate for various chemical applications.

Synthesis of Bioactive Compounds

1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate is utilized as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it can be transformed into derivatives with enhanced biological activity or selectivity.

Pharmacological Studies

Research indicates that compounds related to this structure exhibit significant pharmacological properties:

- CYP Enzyme Inhibition : It has been noted that derivatives of this compound can inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which are crucial for drug metabolism and clearance in humans .

Neuropharmacology

The compound's piperidine framework is often associated with neuroactive properties. Studies suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB), making it a candidate for further exploration in neuropharmacology .

Anticancer Research

Preliminary studies have indicated that modifications of this compound may exhibit anticancer properties. Its ability to interact with specific molecular targets involved in cancer progression is under investigation .

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing various piperidine derivatives from this compound demonstrated its utility as a versatile building block. The derivatives showed varied biological activities, highlighting the importance of structural modifications in enhancing efficacy against specific targets.

Case Study 2: Neuroactive Compound Development

In a neuropharmacological study, researchers synthesized several analogs of the compound to assess their effects on neurotransmitter systems. Results indicated that certain derivatives had promising effects on serotonin and dopamine receptors, suggesting potential therapeutic applications in mood disorders.

Mechanism of Action

The mechanism by which 1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to elicit a biological response.

Comparison with Similar Compounds

Structural Variants in Piperidine/Azetidine Derivatives

1-tert-Butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate

- Key Differences: Replaces the Boc-amino group with a benzimidazolone moiety.

- Impact: The benzimidazolone group introduces hydrogen-bonding capacity, enhancing affinity for neurological targets (e.g., nociceptin receptors).

- Synthesis : Asymmetric synthesis via chiral auxiliaries, contrasting with the target compound’s straightforward esterification [1].

1-(tert-Butyl) 3-methyl Azetidine-1,3-dicarboxylate Derivatives

- Examples : Thiophen-2-yl, naphthalen-2-yl, and 4-fluorophenyl substituents (e.g., 3b, 3e, 3f in ).

- Key Differences : Azetidine (4-membered ring) vs. piperidine (6-membered), with aryl or heteroaryl substituents.

- Sulfinyl groups enable stereochemical control during synthesis [2], [6].

1-Benzyl 3-methyl Pyrrolidine-1,3-dicarboxylate

- Impact : Reduced steric hindrance and lower molecular weight (263.3 g/mol) compared to the target compound. Used as a building block for protein degraders [20].

Functional Group Modifications

Boc-Protected vs. Other Protecting Groups

- 1-Benzyl 3-tert-butyl (3R)-piperidine-1,3-dicarboxylate (): tert-butyl ester instead of methyl.

- Impact : Increased steric bulk may hinder enzymatic degradation but reduce solubility.

- 1-Benzyl 3-ethyl Piperidine-1,3-dicarboxylate (): Ethyl ester enhances lipophilicity, affecting membrane permeability [18].

Electron-Withdrawing Substituents

- Sulfone and Nitro Derivatives ():

- Example : 1-(tert-butyl) 3-methyl (S)-3-(methylsulfonyl)pyrrolidine-1,3-dicarboxylate.

- Impact : Sulfonyl groups improve metabolic stability but may reduce bioavailability [13].

Biological Activity

1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, which includes a piperidine ring and various functional groups, enables it to interact with biological systems in diverse ways. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 392.45 g/mol

- IUPAC Name : this compound

The compound features a benzyl group, a tert-butoxycarbonyl (BOC) protecting group, and a piperidine ring, making it a versatile intermediate in organic synthesis and drug development .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding or inhibition, influencing various metabolic pathways.

Potential Molecular Targets

- Enzymes : It may inhibit or activate enzymes involved in critical metabolic processes.

- Receptors : The compound could bind to receptors, eliciting biological responses that may be beneficial in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell growth across various lines.

In Vitro Studies

In vitro evaluations indicate that compounds structurally related to this compound exhibit significant antiproliferative effects against cancer cell lines:

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| 1-Benzyl derivative | HeLa | <5 |

| Similar derivatives | L1210 | <4.7 |

| Another derivative | CEM | <2 |

These studies demonstrate that the compound can induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating selective toxicity towards malignant cells .

Case Studies

In a study evaluating the antiproliferative effects of related compounds on human cervix carcinoma (HeLa) cells, it was found that:

- Induction of Apoptosis : The compounds led to a significant increase in apoptotic cells at specific concentrations (IC).

- Cell Cycle Arrest : The treatment resulted in an accumulation of cells in the G2/M phase of the cell cycle, confirming the mechanism of action related to tubulin polymerization inhibition.

These findings suggest that this class of compounds could serve as effective antitubulin agents .

Q & A

Basic: How can researchers design a synthesis route for 1-Benzyl 3-methyl 3-((tert-butoxycarbonyl)amino)piperidine-1,3-dicarboxylate, considering Boc protection strategies?

Answer:

A robust synthesis route should prioritize sequential protection-deprotection steps for the tert-butoxycarbonyl (Boc) group and carboxylate functionalities. Begin by introducing the Boc group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Subsequent benzyl and methyl ester protections can be achieved via coupling reactions with benzyl chloroformate and methyl halides, respectively. Evidence from similar piperidine dicarboxylates suggests using coupling agents such as HATU or DCC for carboxylate activation . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Basic: What analytical techniques are optimal for characterizing this compound and its intermediates?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., Boc, benzyl, methyl groups) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and resolve stereoisomers, if present .

- FT-IR : Identify carbonyl stretches (C=O) from Boc and ester groups (~1680–1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidine derivatives?

Answer:

Discrepancies in yields often arise from variations in:

- Catalyst selection : Use of Pd/C vs. enzymatic catalysts for hydrogenolysis of benzyl groups, which impacts selectivity .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but compete in nucleophilic reactions, reducing yields .

- Reaction temperature : Elevated temperatures accelerate Boc deprotection but risk side reactions (e.g., ester hydrolysis) .

Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, orthogonal protection strategies (e.g., Boc for amines, benzyl for carboxylates) minimize side reactions .

Advanced: What strategies stabilize this compound under varying experimental conditions?

Answer:

- Moisture-sensitive groups : Store the compound in anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Thermal stability : Avoid prolonged heating above 40°C, as the piperidine ring may undergo conformational changes or retro-Mannich reactions .

- Light sensitivity : Protect from UV exposure to prevent radical degradation of the benzyl ester .

Stability studies using accelerated aging (40°C/75% RH) coupled with HPLC monitoring are recommended .

Basic: What purification methods are effective for intermediates in the synthesis of this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1) for Boc-protected intermediates. Add 1–2% triethylamine to mitigate acidic degradation .

- Recrystallization : For crystalline intermediates (e.g., Boc-protected amines), use ethanol/water mixtures .

- Acid-Base Extraction : Separate unreacted starting materials by adjusting pH (e.g., aqueous HCl for amine extraction) .

Advanced: How can stereochemical control be achieved during the synthesis of this compound?

Answer:

- Chiral auxiliaries : Introduce enantiopure starting materials (e.g., (R)- or (S)-Boc-piperidine derivatives) .

- Asymmetric catalysis : Use chiral catalysts like Jacobsen’s Co-salen for cyclization steps .

- Dynamic resolution : Exploit equilibration between diastereomers under kinetic control (e.g., using L-proline as a catalyst) .

Confirm stereochemistry via X-ray crystallography or chiral HPLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (DCM, THF) .

- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

- First aid : For inhalation exposure, move to fresh air and seek medical attention .

Advanced: What mechanistic insights explain Boc deprotection under acidic conditions for this compound?

Answer:

Boc deprotection typically proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. For this compound:

- Acid choice : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) selectively cleaves Boc without affecting benzyl esters .

- Kinetics : Deprotection rates depend on steric hindrance; the 3-methyl group on the piperidine ring may slow protonation, requiring extended reaction times (2–4 hrs) .

Monitor completion via disappearance of the Boc carbonyl peak (~1670 cm⁻¹) in FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.